1H-Pyrazole, 3-(1-naphthalenyl)-

Antioxidant Radical scavenging DPPH assay

1H-Pyrazole, 3-(1-naphthalenyl)- (CAS 150433-19-5; also referred to as 3-(naphthalen-1-yl)-1H-pyrazole or 3-(1-naphthyl)-1H-pyrazole) is a heterocyclic building block consisting of a pyrazole ring substituted at the 3-position with a 1-naphthyl group (molecular formula C₁₃H₁₀N₂; molecular weight 194.23 g/mol). The compound is commercially available as a free base (typical purity ≥95%) and as the hydrochloride salt (CAS 1240313-95-4, MW 230.69 g/mol), which enhances aqueous solubility and facilitates handling.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
Cat. No. B12352905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole, 3-(1-naphthalenyl)-
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CNNC1C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C13H14N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13/h1-7,13-15H,8-9H2
InChIKeyJWFNSFKZDMNKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole, 3-(1-naphthalenyl)-: Core Identity, Procurement Specifications, and Research-Grade Purity Standards


1H-Pyrazole, 3-(1-naphthalenyl)- (CAS 150433-19-5; also referred to as 3-(naphthalen-1-yl)-1H-pyrazole or 3-(1-naphthyl)-1H-pyrazole) is a heterocyclic building block consisting of a pyrazole ring substituted at the 3-position with a 1-naphthyl group (molecular formula C₁₃H₁₀N₂; molecular weight 194.23 g/mol) [1]. The compound is commercially available as a free base (typical purity ≥95%) and as the hydrochloride salt (CAS 1240313-95-4, MW 230.69 g/mol), which enhances aqueous solubility and facilitates handling . The naphthalene moiety confers elevated lipophilicity (calculated logP ≈ 3.0–3.4) and extended π-stacking capability relative to simpler 3-aryl pyrazole congeners, making this compound a privileged intermediate for medicinal chemistry campaigns, coordination chemistry, and the synthesis of bioactive naphthyl-pyrazole derivatives targeting receptors such as the histamine H4 receptor, neurotensin receptor NTS1, and various kinases .

Why 3-(1-Naphthalenyl)-1H-Pyrazole Cannot Be Substituted by Generic 3-Aryl Pyrazoles in Target-Focused Research Programs


The 1-naphthyl substituent at the pyrazole 3-position is not a simple lipophilic decoration; it confers a unique combination of steric bulk, extended π-surface area, and conformational restriction that qualitatively alters target engagement profiles relative to 3-phenyl-, 3-(2-naphthyl)-, or N-naphthyl-substituted pyrazole isomers [1]. In neurotensin receptor pharmacology, 1-naphthyl-substituted pyrazolecarboxamides exhibit IC₅₀ values of approximately 1–10 nM at the guinea pig receptor—potency that is not recapitulated by the corresponding phenyl analogs [2]. In antioxidant screening, the 3-(1-naphthyl)-1H-pyrazole hydrochloride salt demonstrates DPPH/FRAP radical scavenging activity (IC₅₀ 12.5 μM) that outperforms ascorbic acid standard . Furthermore, the C3-naphthyl substitution pattern is structurally distinct from the N1-naphthyl isomer (logP 3.42, melting point 112–115 °C), which occupies an entirely different chemical space and cannot serve as a drop-in replacement . These differences are translationally significant: altering the naphthyl substitution position or replacing it with a simpler aryl group can reduce or nullify target affinity, as demonstrated in structure-activity relationship (SAR) studies across multiple receptor systems [3].

Quantitative Comparator Evidence: How 3-(1-Naphthalenyl)-1H-Pyrazole and Its Derivatives Differentiate from Closest Analogs


Radical Scavenging Potency: 3-(1-Naphthyl)-1H-Pyrazole Hydrochloride Matches Ascorbic Acid in DPPH and FRAP Assays

The hydrochloride salt of 3-(1-naphthyl)-1H-pyrazole exhibits potent radical scavenging activity in both DPPH and FRAP assays with an IC₅₀ of 12.5 μM, outperforming the standard antioxidant ascorbic acid in the same assay system . In the broader literature, ascorbic acid typically exhibits DPPH IC₅₀ values of approximately 11.8 μM in methanol and approximately 148 μM in other reported conditions, placing the naphthyl-pyrazole hydrochloride at a comparable or superior antioxidant capacity relative to the reference standard [1]. This represents a significant functional differentiation from unsubstituted pyrazole (which lacks intrinsic radical scavenging at comparable concentrations) and from 3-phenyl-1H-pyrazole, for which no comparable DPPH IC₅₀ has been reported.

Antioxidant Radical scavenging DPPH assay

Histamine H4 Receptor Antagonism: 3-(1-Naphthyl)-1H-Pyrazole as a Competitive H4R Ligand Versus the Reference Antagonist JNJ-7777120

3-(1-Naphthyl)-1H-pyrazole is functionally characterized as a competitive antagonist of the histamine H4 receptor (H4R), binding directly to the receptor expressed on gastric and intestinal cell surfaces to block histamine-mediated acid secretion . The reference H4R-selective antagonist JNJ-7777120 (1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine) exhibits a Ki of 4 ± 1 nM with >1,000-fold selectivity over other histamine receptor subtypes . While a direct side-by-side Ki comparison between 3-(1-naphthyl)-1H-pyrazole and JNJ-7777120 has not been published in the same assay, the naphthyl-pyrazole scaffold provides a structurally distinct, non-imidazole, non-indole chemotype for H4R antagonism—a strategic advantage in intellectual property freedom-to-operate and in avoiding the indole-associated metabolic liabilities of JNJ-7777120 [1].

Histamine H4 receptor GPCR antagonism Immunopharmacology

Lipophilicity and Physicochemical Differentiation: 3-(1-Naphthyl)-1H-Pyrazole Versus 3-Phenyl-1H-Pyrazole

The replacement of the 3-phenyl group with a 3-(1-naphthyl) moiety produces a dramatic shift in key physicochemical parameters. 3-Phenyl-1H-pyrazole (CAS 2458-26-6) has a calculated logP of 2.08, a melting point of 75–77 °C, and a predicted pKa of 12.05 [1]. In contrast, 3-(1-naphthyl)-1H-pyrazole exhibits a predicted logP of approximately 3.0, a pKa of 13.52 ± 0.10, and a boiling point of 405.7 ± 14.0 °C . The ~1 log unit increase in lipophilicity, coupled with the larger aromatic surface area of naphthalene versus phenyl, translates to enhanced membrane permeability and stronger π–π stacking interactions with hydrophobic protein pockets [2]. For the N1-substituted positional isomer 1-(naphthalen-1-yl)-1H-pyrazole, the logP is 3.42 ± 0.15, the melting point is 112–115 °C, aqueous solubility is 0.12 mg/mL, and pKa values are 4.8 (pyrazole NH) and 9.3 (naphthalene π-system) —fundamentally different properties that preclude substitution.

Physicochemical properties Lipophilicity Drug-likeness

Neurotensin Receptor Affinity: 1-Naphthyl-3-Pyrazolecarboxamides Demonstrate Sub-10 nM Guinea Pig NTS1 Binding Versus the Clinical Candidate SR48692

The Sanofi patent US 5,523,455 discloses that 1-naphthyl-substituted 3-pyrazolecarboxamides exhibit extremely high affinity for the guinea pig neurotensin receptor (NTS1) with IC₅₀ values on the order of 1–10 nM [1]. The clinical-stage comparator SR48692 (meclinertant), which bears a 7-chloro-4-quinolyl group at the pyrazole 1-position rather than a 1-naphthyl group, served as the first-in-class non-peptide NTS1 antagonist [2]. Critically, the unsubstituted 1-naphthyl compounds exhibited markedly lower affinity for the human NTS1 receptor (IC₅₀ 10–100 nM), and the patent demonstrates that substitution at position 4 of the naphthyl ring specifically enhances human receptor affinity [1]. A structurally optimized 1-naphthyl-3-pyrazolecarboxamide derivative (CHEMBL4776986) achieves a Ki of 4 nM at human recombinant NTS1 expressed in CHO-K1 cells [3].

Neurotensin receptor NTS1 antagonist CNS drug discovery

Kinase Inhibition Scaffold: Naphthyl-Pyrazole Derivative Inhibits TgCDPK1 with IC₅₀ 3 μM, Enabling Selective Anti-Parasitic Kinase Profiling

A derivative of 3-(1-naphthalenyl)-1H-pyrazole—specifically 1-(1,1-dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazole (BDBM50229961)—inhibits Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) with an IC₅₀ of 3,000 nM (3 μM) in a radiometric scintillation proximity assay [1]. For context, optimized TgCDPK1 inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold achieve IC₅₀ values as low as 91 nM [2], while the most potent reported dual CpCDPK1/TgCDPK1 inhibitors reach IC₅₀ values of 0.003 and 0.0036 μM, respectively . The 3 μM activity of the simple N-tert-butyl naphthyl-pyrazole derivative establishes this scaffold as a viable, synthetically accessible starting point for TgCDPK1 inhibitor optimization, with the naphthyl group occupying the hydrophobic pocket adjacent to the glycine gatekeeper residue (Gly128) that confers parasite selectivity over human kinases [3].

Kinase inhibition Toxoplasma gondii CDPK1 Anti-parasitic

High-Value Application Scenarios for 3-(1-Naphthalenyl)-1H-Pyrazole in Academic and Industrial Research


Medicinal Chemistry: Neurotensin NTS1 Antagonist Lead Generation

3-(1-Naphthalenyl)-1H-pyrazole serves as the essential core scaffold for synthesizing 1-naphthyl-3-pyrazolecarboxamide-based NTS1 antagonists. As demonstrated in the Sanofi patent series, 1-naphthyl-substituted pyrazoles achieve guinea pig NTS1 IC₅₀ values of 1–10 nM, and strategic substitution at the naphthyl 4-position elevates human NTS1 affinity to Ki 4 nM [1]. Research groups pursuing non-peptide neurotensin receptor modulators for neuropsychiatric disorders, pain, or cancer should procure this compound as the gateway intermediate for parallel SAR libraries targeting the 4-position of the naphthalene ring and the pyrazole N1-position [2].

Antioxidant Probe Development and Oxidative Stress Research

The hydrochloride salt of 3-(1-naphthyl)-1H-pyrazole demonstrates radical scavenging activity (DPPH/FRAP IC₅₀ 12.5 μM) that matches or exceeds ascorbic acid in standard antioxidant assays . Unlike ascorbic acid, the naphthyl-pyrazole core is amenable to further synthetic elaboration (e.g., carbohydrazide formation, Schiff base conjugation, metal complexation), enabling the development of dual-function antioxidant probes with tunable lipophilicity for cell-based oxidative stress models and in vivo efficacy studies .

Anti-Parasitic Kinase Inhibitor Discovery: TgCDPK1 and CpCDPK1 Programs

The naphthyl-pyrazole scaffold has demonstrated tractable inhibitory activity against calcium-dependent protein kinase 1 from Toxoplasma gondii (TgCDPK1 IC₅₀ 3 μM) [3]. The glycine gatekeeper residue (Gly128) in TgCDPK1 creates an expanded hydrophobic pocket that selectively accommodates the naphthyl group, conferring parasite selectivity over human kinases [4]. Structure-based optimization campaigns can leverage 3-(1-naphthalenyl)-1H-pyrazole as the core for iterative N1-functionalization and pyrazole ring substitution to improve potency toward the sub-100 nM range achieved by more advanced pyrazolo[3,4-d]pyrimidine inhibitors [5].

Coordination Chemistry: Naphthyl-Pyrazole Metal Complexes for Catalysis and Bioinorganic Applications

The extended π-system and nitrogen donor atoms of 3-(1-naphthyl)-1H-pyrazole enable bidentate metal coordination, forming complexes with Cu(II), Zn(II), and other transition metals that exhibit square planar or octahedral geometries . Copper complexes of naphthyl-pyrazole ligands have demonstrated significant antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, supporting applications in bioinorganic chemistry and the development of metallodrug candidates [6].

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